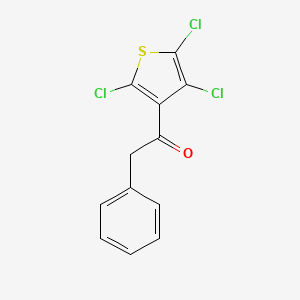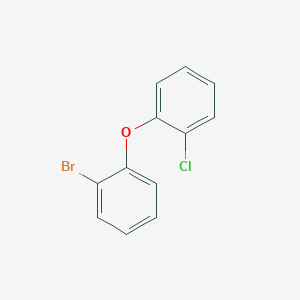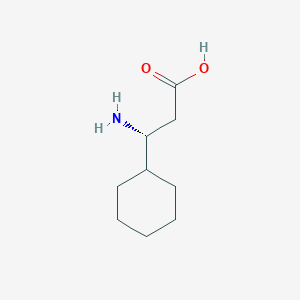
(R)-3-AMINO-3-CYCLOHEXYL-PROPIONIC ACID
概要
説明
®-3-Amino-3-cyclohexyl-propionic acid is a chiral amino acid derivative characterized by the presence of a cyclohexyl group attached to the β-carbon of the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-3-cyclohexyl-propionic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-3-amino-3-cyclohexyl-propionic acid may involve the use of large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and catalysts to achieve the desired stereochemistry on a commercial scale. Additionally, purification steps such as crystallization or chromatography are used to isolate the pure enantiomer.
化学反応の分析
Types of Reactions
®-3-Amino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxyl group can produce alcohols.
科学的研究の応用
®-3-Amino-3-cyclohexyl-propionic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-3-amino-3-cyclohexyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that recognize the chiral center of the compound.
類似化合物との比較
Similar Compounds
(S)-3-Amino-3-cyclohexyl-propionic acid: The enantiomer of the compound, which may have different biological activities.
Cyclohexylalanine: Another amino acid derivative with a cyclohexyl group, but differing in the position of the substituent.
Cyclohexylglycine: Similar structure but with a different side chain length.
Uniqueness
®-3-Amino-3-cyclohexyl-propionic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring chiral specificity and unique structural features.
特性
IUPAC Name |
(3R)-3-amino-3-cyclohexylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSAFKZAGGXJV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



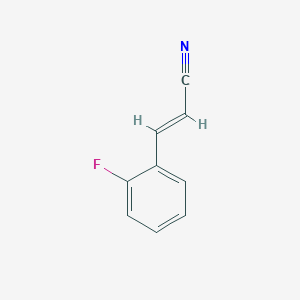
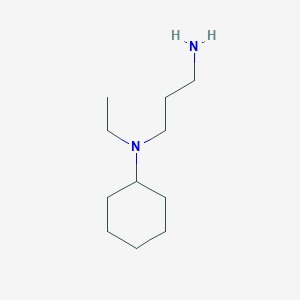
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301878.png)
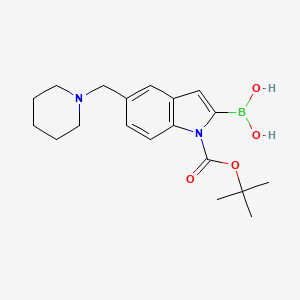
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301897.png)
![{1-(tert-butoxycarbonyl)-5-[(4,4-dimethoxypiperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid](/img/structure/B3301898.png)
![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)

